molecular formula C19H23NOS B2895826 N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049554-77-9

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2895826
CAS RN: 1049554-77-9
M. Wt: 313.46
InChI Key: CZSLFACERVVBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide” is a chemical compound. It is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . Single crystal X-ray structural analysis reveals that both crystals are crystallized under a monoclinic P21/n space group .


Chemical Reactions Analysis

The N-mesityl group has been found to play a significant role in NHC-catalyzed reactions. The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .

Scientific Research Applications

Fungicidal Activity

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide: has shown promising results as a fungicide. Research indicates that derivatives of this compound, particularly 4f , have excellent fungicidal activities against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis. The efficacy of these compounds has been demonstrated to be superior to commercial fungicides like diflumetorim and flumorph, making it a significant lead compound for further development .

Agricultural Applications

In agriculture, the compound’s ability to control plant diseases can play a critical role in increasing crop quality and yield. The derivatives of N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide could be used to develop new pesticides that are more effective and possibly have a lower environmental impact than current options .

Structural Optimization for Pesticides

The compound serves as a base for structural optimization in pesticide research. By modifying the molecular structure, researchers can enhance its properties, such as increasing its stability, reducing its toxicity to non-target organisms, and improving its environmental profile .

Lead Compound in Medicinal Chemistry

As a lead compound, it has potential applications in medicinal chemistry. Its structure could be modified to create new drugs with specific biological activities, such as antifungal or antibacterial properties .

Synthetic Chemistry Research

The compound is also valuable in synthetic chemistry research. It involves the splicing of nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene, which can lead to the discovery of new synthetic pathways and reactions .

Natural Product Modification

It represents an example of natural product modification, where researchers take naturally occurring molecules and modify them to enhance their properties or create entirely new compounds with desired activities .

Heterocyclic Chemistry

In the field of heterocyclic chemistry, the compound’s structure, which includes both a thiophene ring and a cyclopentane ring, makes it an interesting subject for studying the properties and reactions of heterocycles .

Bioassay Development

Lastly, the compound can be used in bioassay development to screen for biological activity against various pathogens, which is crucial for the early stages of drug and pesticide development .

Safety And Hazards

The safety and hazards associated with similar compounds have been reported. For instance, cyclopentyl(thiophen-2-yl)methanone has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene and its substituted derivatives are significant lead compounds that can be used for further structural optimization . They have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

1-thiophen-2-yl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-13-11-14(2)17(15(3)12-13)20-18(21)19(8-4-5-9-19)16-7-6-10-22-16/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSLFACERVVBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.